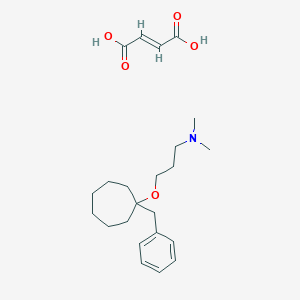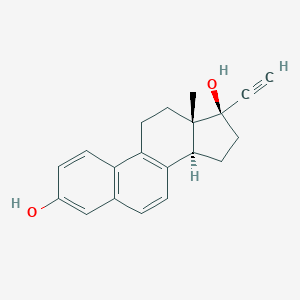
1,2,3,4,5,6,7,8,9,10,11,12-Dodecahydrotriphenylene
Overview
Description
1,2,3,4,5,6,7,8,9,10,11,12-Dodecahydrotriphenylene is a saturated hydrocarbon with the molecular formula C18H24. It is a derivative of triphenylene, where all the double bonds in the aromatic rings have been hydrogenated. This compound is known for its stability and unique structural properties, making it a subject of interest in various fields of research.
Mechanism of Action
Target of Action
Dodecahydrotriphenylene, also known as Tritetralin, is a complex organic compound It’s known to form metal-carbonyl complexes .
Mode of Action
Tritetralin undergoes hydrogenation and rearrangement by the action of AlCl3 in inert atmosphere conditions at 20°C (hexane solution) or 70°C (heptane solution) . This interaction with its targets leads to changes in its structure and properties.
Biochemical Pathways
It is formed by the trimerization of cyclohexanone . It also undergoes oxidation by peroxytrifluoroacetic acid and boron fluoride etherate at 0°C to form cross-conjugated cyclohexadieone .
Pharmacokinetics
It’s known that tritetralin is soluble in hexane , which could potentially impact its bioavailability.
Result of Action
It’s known that tritetralin can undergo unidirectional benzylic sp3 c–h oxidation, and the central benzene ring remains intact under similar reaction conditions .
Action Environment
It’s known that tritetralin was used to develop a set of new bacterial bioreporters and assays for detection of long chain alkanes based on the marine bacterium alcanivorax borkumensis strain sk2 . This suggests that Tritetralin may have applications in environmental monitoring and biotechnology.
Biochemical Analysis
Biochemical Properties
It is known that Dodecahydrotriphenylene forms metal-carbonyl complexes . It undergoes hydrogenation and rearrangement by the action of AlCl3 in inert atmosphere conditions
Molecular Mechanism
It is known that Dodecahydrotriphenylene undergoes hydrogenation and rearrangement by the action of AlCl3
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4,5,6,7,8,9,10,11,12-Dodecahydrotriphenylene can be synthesized through the trimerization of cyclohexanone under alkaline conditions. This process involves the self-condensation of cyclohexanone, leading to the formation of the desired product . The reaction typically requires a strong base, such as sodium hydroxide, and is conducted at elevated temperatures to facilitate the trimerization process.
Industrial Production Methods: In an industrial setting, the production of dodecahydrotriphenylene may involve the use of cyclohexanone as a starting material, with the reaction being carried out in large reactors under controlled conditions. The product is then purified through distillation or recrystallization to obtain a high-purity compound .
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4,5,6,7,8,9,10,11,12-Dodecahydrotriphenylene undergoes various chemical reactions, including:
Hydrogenation and Rearrangement: The compound can undergo hydrogenation and rearrangement in the presence of aluminum chloride under inert atmosphere conditions.
Benzylic Oxidation: It undergoes site-selective unidirectional benzylic sp3 C-H oxidation with reagents like ruthenium tetroxide, leading to the formation of benzylic ketones.
Common Reagents and Conditions:
Oxidation: Peroxytrifluoroacetic acid, boron fluoride etherate, and ruthenium tetroxide.
Hydrogenation: Aluminum chloride in hexane or heptane solutions.
Benzylic Oxidation: Ruthenium tetroxide and sodium periodate.
Major Products Formed:
Oxidation: Cross-conjugated cyclohexadienone.
Hydrogenation: Rearranged hydrocarbon products.
Benzylic Oxidation: Benzylic ketones.
Scientific Research Applications
1,2,3,4,5,6,7,8,9,10,11,12-Dodecahydrotriphenylene has several applications in scientific research:
Chemistry: It is used to develop metal-carbonyl complexes and study their properties.
Biology: The compound has been utilized to create bacterial bioreporters for detecting long-chain alkanes.
Medicine: Research on its derivatives may lead to the development of new pharmaceuticals.
Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Comparison with Similar Compounds
- Trindane
- Cyclohexane derivatives
- Hydrogenated polycyclic aromatic hydrocarbons
1,2,3,4,5,6,7,8,9,10,11,12-Dodecahydrotriphenylene stands out due to its stability and selective reactivity, making it a compound of significant interest in both academic and industrial research.
Properties
IUPAC Name |
1,2,3,4,5,6,7,8,9,10,11,12-dodecahydrotriphenylene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24/c1-2-8-14-13(7-1)15-9-3-4-11-17(15)18-12-6-5-10-16(14)18/h1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHYDPYRIQKHCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C3CCCCC3=C4CCCCC4=C2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10167052 | |
| Record name | Dodecahydrotriphenylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10167052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Acros Organics MSDS] | |
| Record name | Dodecahydrotriphenylene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13981 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1610-39-5 | |
| Record name | Dodecahydrotriphenylene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1610-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4,5,6,7,8,9,10,11,12-Dodecahydrotriphenylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001610395 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecahydrotriphenylene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26930 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dodecahydrotriphenylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10167052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4,5,6,7,8,9,10,11,12-dodecahydrotriphenylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.046 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















